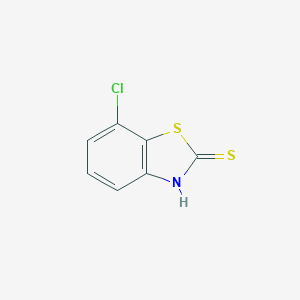

7-Chloro-2-mercaptobenzothiazole

Overview

Description

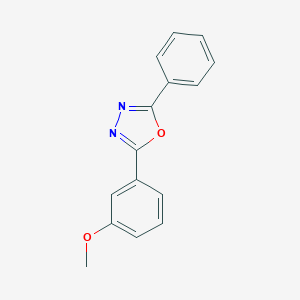

7-Chloro-2-mercaptobenzothiazole is also known as 7-chloro-3H-1,3-benzoxazole-2-thione . It is an important class of bioactive and industrially important organic compounds .

Synthesis Analysis

This compound can be synthesized by employing 6-chloro-2-aminophenol (an o-aminophenol) as a starting reagent . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole . It can also be used as a reference compound in photocatalytic activity tests under UV or visible light irradiation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.7 . It is a white solid used in the sulfur vulcanization of rubber . The compound is insoluble in water but dissolves upon the addition of base .Scientific Research Applications

Mass Spectrometry

- Matrix for Laser Desorption Ionization Mass Spectrometry (MALDI-MS): 2-Mercaptobenzothiazole (MBT) and its analogs, including 7-Chloro-2-mercaptobenzothiazole, have been reported as effective matrices for MALDI-MS. They are particularly useful for the analysis of proteins, peptides, low-mass proteins, glycolipids, and synthetic polymers, offering high sensitivity, resolution, and tolerance to sample contaminants (Xu et al., 1997).

Material Science and Chemistry

- Selective Transport of Metal Ions: These compounds have been utilized as carriers in liquid membranes for the selective transport of silver ions, demonstrating high efficiency and selectivity in this process (Akhond & Tashkhourian, 2003).

- Corrosion Inhibition: 7-Chloro-2-mercaptobenzothiazole acts as an effective corrosion inhibitor for metals like copper in chloride solutions. It helps reduce surface roughness and controls the corrosion process (Finšgar & Merl, 2014).

Environmental Applications

- Antimicrobial Activity: When immobilized in layered double hydroxide structures, these compounds exhibit significant antibacterial effects, making them potential candidates for active antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

Food Industry

- Inhibition of Enzymatic Browning: In the food industry, these compounds have been used to inhibit polyphenoloxidase in bananas, delaying substrate oxidation and preventing browning (Palmer & Roberts, 1967).

Pharmaceutical and Biomedical Research

- Synthetic Applications: 7-Chloro-2-mercaptobenzothiazole and its derivatives have been extensively used in synthetic chemistry, including in the vulcanization of rubber and as key components in various reactions. They are also explored for their potential in the preparation of different organic compounds (Wu et al., 2012).

Bioremediation

- Biodegradation by Bacteria: Studies have shown that certain bacterial strains, like Rhodococcus rhodochrous, can biotransform and partially mineralize 7-Chloro-2-mercaptobenzothiazole, which is a significant step in addressing the environmental impact of these compounds (Haroune et al., 2004).

Safety And Hazards

Future Directions

2-Mercaptobenzothiazoles are reported for their antimicrobial and antifungal activities, and are subsequently highlighted as a potent mechanism-based inhibitor of several enzymes . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name |

7-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDPFMGWDPYVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457585 | |

| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-mercaptobenzothiazole | |

CAS RN |

1849-73-6 | |

| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

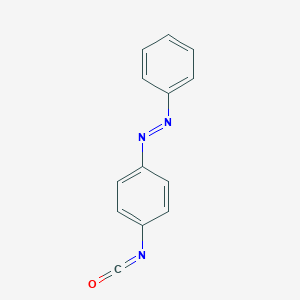

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)